molecular formula C19H24F3NO2 B12750304 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl- CAS No. 335665-74-2

2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Cat. No.: B12750304
CAS No.: 335665-74-2
M. Wt: 355.4 g/mol
InChI Key: WSKKQJCILNSNFW-SFHVURJKSA-N
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Description

“2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” is a synthetic organic compound belonging to the pyridinone family. Pyridinones are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could be used to modify specific functional groups within the molecule.

    Substitution: Substitution reactions may occur at various positions on the pyridinone ring or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound may be explored as a lead compound for drug development. Its structural features could be optimized to enhance its pharmacological properties and therapeutic potential.

Industry

In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, or specialty chemicals. Its unique properties could be leveraged to create innovative products and solutions.

Mechanism of Action

The mechanism of action of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
  • 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-
  • 2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-

Uniqueness

The uniqueness of “2(1H)-Pyridinone, 3-(1-butoxy-3-cyclopropyl-1-(trifluoromethyl)-2-propynyl)-5-ethyl-6-methyl-” lies in its specific combination of functional groups and structural features. This combination may confer unique chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds.

Properties

CAS No.

335665-74-2

Molecular Formula

C19H24F3NO2

Molecular Weight

355.4 g/mol

IUPAC Name

3-[(2S)-2-butoxy-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-yl]-5-ethyl-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C19H24F3NO2/c1-4-6-11-25-18(19(20,21)22,10-9-14-7-8-14)16-12-15(5-2)13(3)23-17(16)24/h12,14H,4-8,11H2,1-3H3,(H,23,24)/t18-/m0/s1

InChI Key

WSKKQJCILNSNFW-SFHVURJKSA-N

Isomeric SMILES

CCCCO[C@@](C#CC1CC1)(C2=CC(=C(NC2=O)C)CC)C(F)(F)F

Canonical SMILES

CCCCOC(C#CC1CC1)(C2=CC(=C(NC2=O)C)CC)C(F)(F)F

Origin of Product

United States

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